

# The Solubility Profile of 1-Nitrosopiperazine in Organic Solvents: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Nitrosopiperazine

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This in-depth technical guide provides a comprehensive overview of the solubility of **1-nitrosopiperazine**, a compound of interest in various research and development sectors. Understanding the solubility of this molecule is critical for its application in synthesis, formulation, and toxicological studies. This document compiles available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for assessing solubility.

## Introduction to 1-Nitrosopiperazine

**1-Nitrosopiperazine** (CAS No. 5632-47-3) is a derivative of piperazine characterized by the presence of a nitroso group. It is recognized as a reactive intermediate in organic synthesis and has been a subject of toxicological concern due to its potential carcinogenic properties.<sup>[1]</sup> Its physical state at room temperature is typically a yellow solid or crystalline powder.<sup>[1]</sup> The solubility of **1-nitrosopiperazine** in various solvents is a fundamental physicochemical property that governs its behavior in chemical reactions, its bioavailability in biological systems, and its fate in environmental contexts.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-nitrosopiperazine** is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>9</sub> N <sub>3</sub> O	[1]
Molecular Weight	115.13 g/mol	PubChem
Appearance	Yellow solid or crystalline powder	[1]
Melting Point	69.80 °C (157.64 °F; 342.95 K)	[1]
Boiling Point	243.00 °C (469.40 °F; 516.15 K)	[1]
Density	1.2690 g/cm <sup>3</sup>	[1]

## Solubility of 1-Nitrosopiperazine

The solubility of a compound is influenced by several factors, including the chemical nature of the solute and solvent, temperature, and pH.[1] **1-Nitrosopiperazine** is described as being moderately soluble in water and having a higher solubility in organic solvents, particularly polar ones.[1] A patent for its synthesis mentions that it is completely miscible with water and polar organic solvents.

## Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for **1-nitrosopiperazine** in various organic solvents.

Solvent	Qualitative Solubility	Reference
Ethanol	Higher solubility	[1]
Acetone	Higher solubility	[1]
Chloroform	Sparsingly soluble	[2][3]
Ethyl Acetate	Slightly soluble	[2][3]
Methanol	Soluble	
Acetonitrile	Soluble	

Note: The terms "soluble," "sparingly soluble," and "slightly soluble" are qualitative descriptors and do not provide specific concentration values. The solubility in methanol and acetonitrile is inferred from their use as solvents in analytical methods for **1-nitrosopiperazine**.

## Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for **1-nitrosopiperazine** in a range of organic solvents is not readily available in public domain literature. The following table is provided as a template for researchers to populate with their own experimental data.

Solvent	Temperature (°C)	Solubility ( g/100 mL)	Solubility (mol/L)
Methanol			
Ethanol			
Acetone			
Acetonitrile			
Chloroform			
Ethyl Acetate			
Dichloromethane			
Toluene			

## Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like **1-nitrosopiperazine** in an organic solvent.

### Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.

Apparatus and Reagents:

- **1-Nitrosopiperazine** (solid)
- Selected organic solvent
- Analytical balance ( $\pm 0.0001$  g)
- Constant temperature bath or shaker
- Thermostatically controlled oven
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Glass vials with screw caps
- Volumetric flasks and pipettes

Procedure:

- **Sample Preparation:** Add an excess amount of **1-nitrosopiperazine** to a series of glass vials.
- **Solvent Addition:** Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
- **Sample Withdrawal:** Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a filter to avoid drawing any solid particles.
- **Solvent Evaporation:** Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution.

- **Drying:** Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.
- **Mass Determination:** After cooling to room temperature in a desiccator, weigh the vial containing the dried solute.
- **Calculation:** Calculate the solubility using the following formula:

$$\text{Solubility (g/100 mL)} = (\text{mass of solute} / \text{volume of solvent}) * 100$$

## Method 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for compounds that can be readily analyzed by HPLC and offers high accuracy and sensitivity.

Apparatus and Reagents:

- **1-Nitrosopiperazine** (solid)
- Selected organic solvent
- HPLC system with a suitable detector (e.g., UV-Vis)
- Analytical column appropriate for the analyte
- Mobile phase
- Standard solutions of **1-nitrosopiperazine** of known concentrations
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)

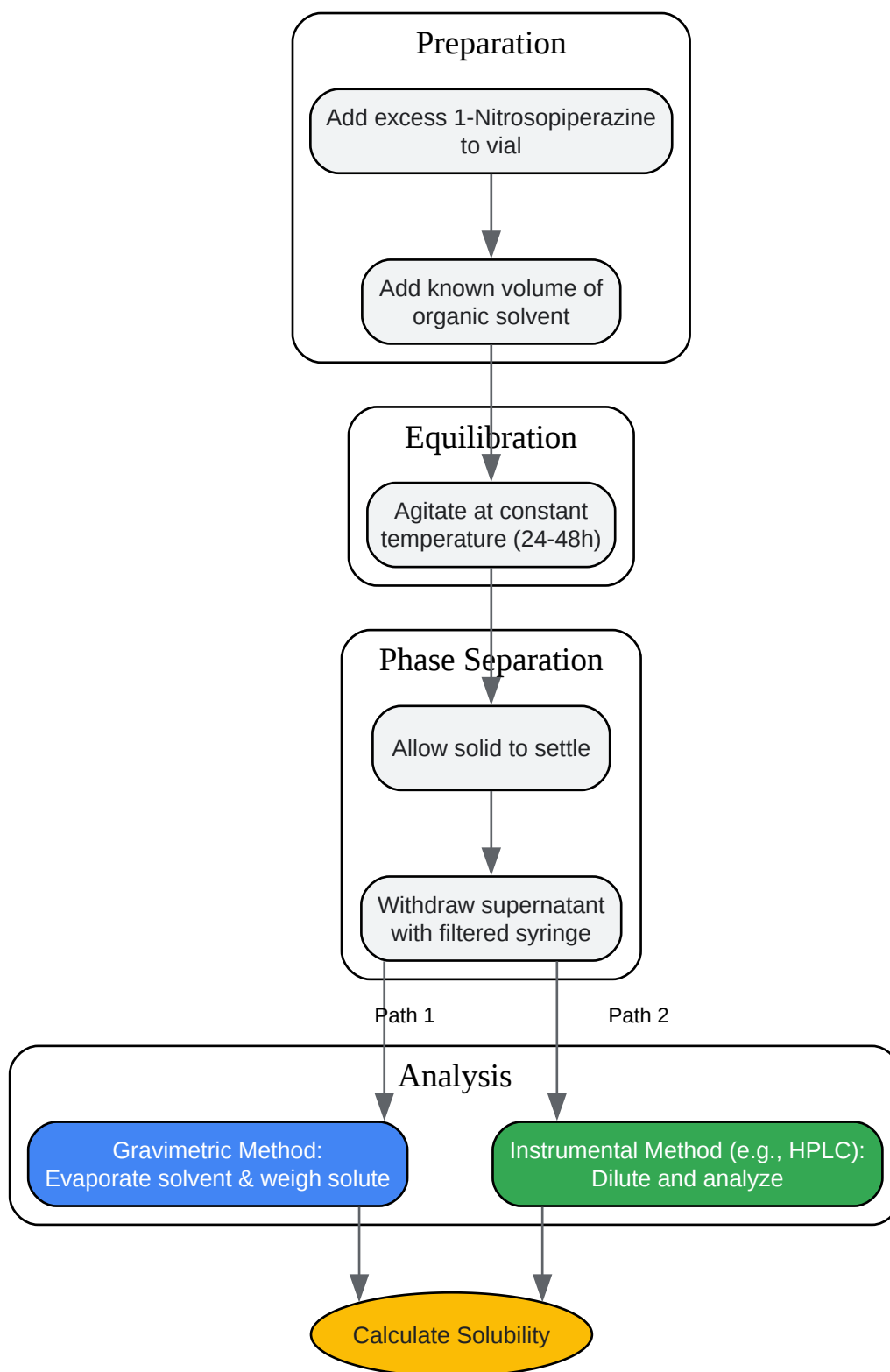
Procedure:

- **Saturated Solution Preparation:** Prepare a saturated solution of **1-nitrosopiperazine** in the chosen solvent as described in Method 1 (steps 1-4).

- **Sample Preparation:** Withdraw an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.
- **Calibration Curve:** Prepare a series of standard solutions of **1-nitrosopiperazine** in the mobile phase and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.
- **Sample Analysis:** Inject the diluted sample solution into the HPLC system and record the peak area.
- **Calculation:** Determine the concentration of **1-nitrosopiperazine** in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

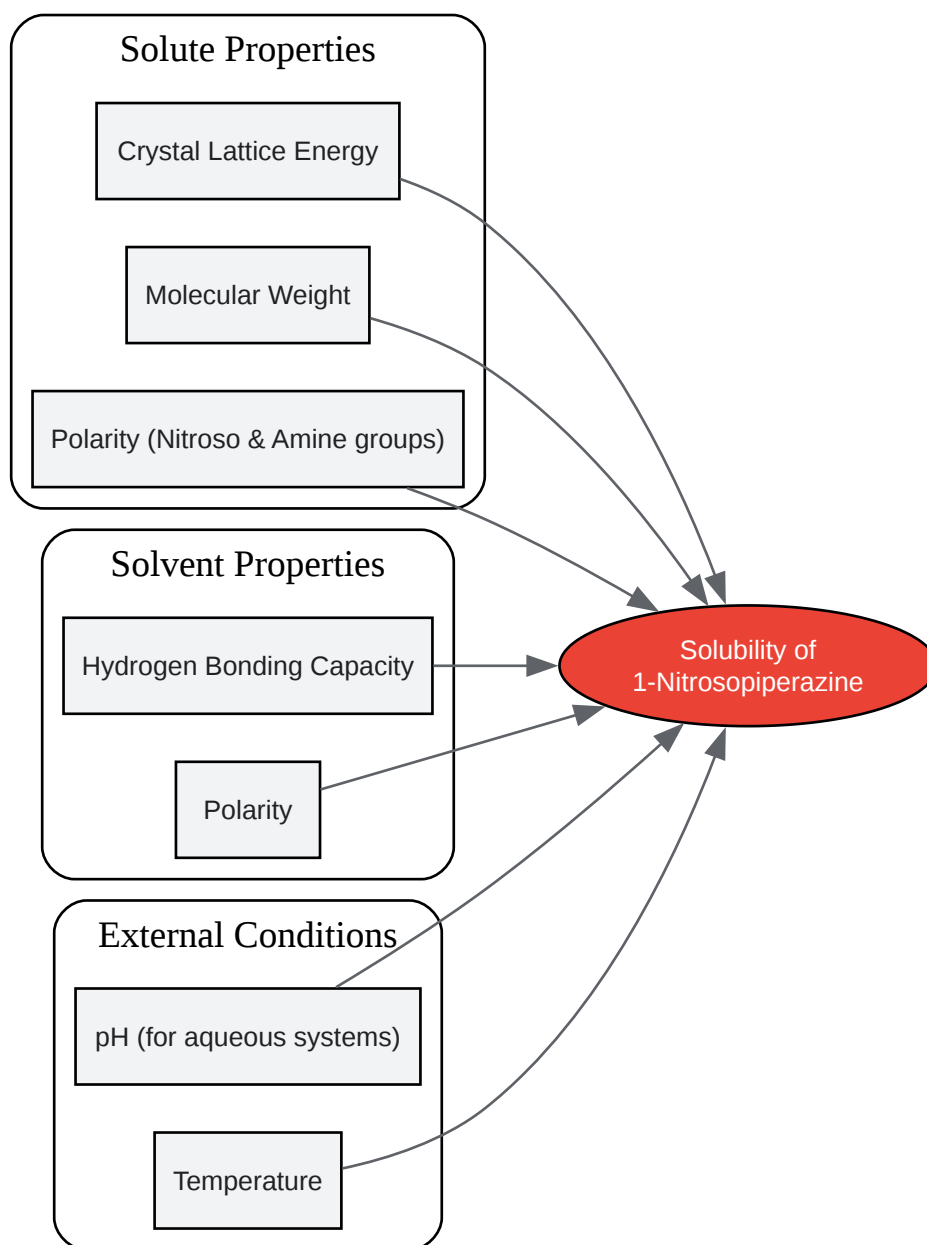
## Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.



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Caption: Experimental workflow for determining the solubility of **1-Nitrosopiperazine**.



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Caption: Key factors influencing the solubility of **1-Nitrosopiperazine**.

## Conclusion

While qualitative data indicates that **1-nitrosopiperazine** is more soluble in polar organic solvents, a significant gap exists in the public literature regarding quantitative solubility data. This guide provides a framework for researchers to systematically determine the solubility of **1-**



**nitrosopiperazine** in various organic solvents through established experimental protocols. The availability of such quantitative data is crucial for advancing research and development activities involving this compound.

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Address: 3281 E Guasti Rd

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